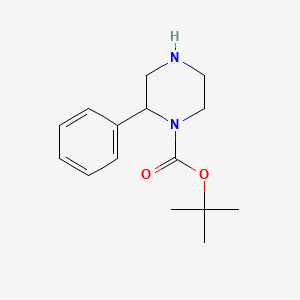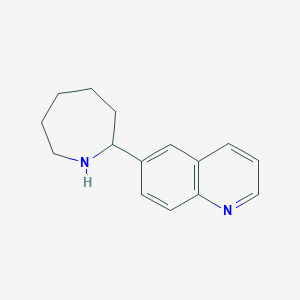
2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 4-Amino-4-methylpiperidine (4-AMP), is an organic compound belonging to the class of piperidines. It is a heterocyclic compound containing a nitrogen atom in a six-membered ring. 4-AMP has a wide range of applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- The compound has been utilized in the synthesis of various chemical derivatives. For instance, Mishriky and Moustafa (2013) synthesized a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting its potential in creating novel chemical structures (Mishriky & Moustafa, 2013).
- Kohara et al. (2002) synthesized derivatives of 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine, indicating the role of such compounds in developing new chemical entities (Kohara et al., 2002).
Antibacterial Activity
- Research by Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial properties of compounds including 1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone, a structure related to the compound . This study suggests potential antibacterial applications (Merugu, Ramesh & Sreenivasulu, 2010).
Receptor Affinity Studies
- Łażewska et al. (2019) conducted a study on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, closely related to the compound , to evaluate its affinity for human serotonin receptors, indicating its potential in neurological research (Łażewska et al., 2019).
Enzyme Inhibition
- Asghari et al. (2016) synthesized derivatives including 1-methylpiperazine, which showed significant inhibition of 15-lipoxygenase, an enzyme linked to inflammatory processes. This points towards potential anti-inflammatory applications (Asghari et al., 2016).
DNA Ligand Evaluation
- Clark et al. (1998) synthesized a compound incorporating a 4-methylpiperazin-1-yl group for evaluation as a DNA ligand, suggesting applications in genetic studies (Clark et al., 1998).
Polymer Synthesis
- Ferruti et al. (2000) studied poly(amido-amine)s containing 2-methylpiperazine, indicating the potential of such compounds in developing new polymers with specific biological properties (Ferruti et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWCRWPCTVETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588228 | |
| Record name | 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150784-50-2 | |
| Record name | 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone](/img/structure/B1284458.png)
![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)
![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)
![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)
![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)
![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)
![2-(2H-1,3-benzodioxol-5-yl)-3-bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1284473.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)


![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1284483.png)
![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)